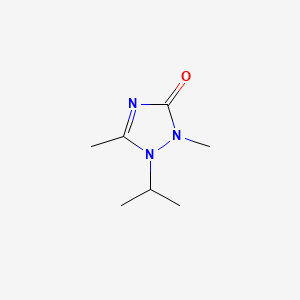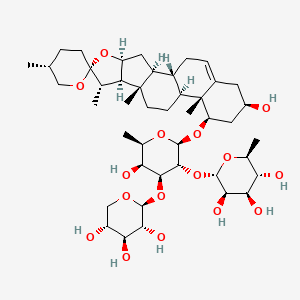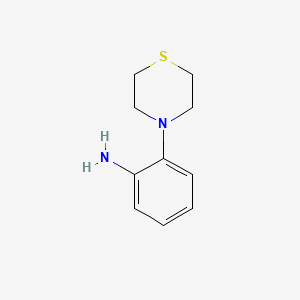
p-Nitrophenethyl Alcohol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Nitrophenethyl Alcohol-d4 is a nitrated alcohol . It is also known by other names such as 1-(2-Hydroxyethyl)-4-nitrobenzene-d4 and 2-(4-Nitrophenyl)-1-ethanol-d4 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of alcohols like p-Nitrophenethyl Alcohol-d4 can be achieved through a process called retrosynthetic analysis . This involves reversing the steps of the synthesis process to identify the starting materials needed . Tertiary alcohols can be synthesized from carbon nucleophiles and ketones .Molecular Structure Analysis
The molecular formula of p-Nitrophenethyl Alcohol-d4 is C8H5D4NO3 . The IUPAC name is 1,1,2,2-tetradeuterio-2-(4-nitrophenyl)ethanol . The canonical SMILES string is C1=CC(=CC=C1CCO)N+[O-] and the InChI is InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2/i5D2,6D2 .Chemical Reactions Analysis
As a nitrated alcohol, p-Nitrophenethyl Alcohol-d4 can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert it to aldehydes or ketones .Physical And Chemical Properties Analysis
P-Nitrophenethyl Alcohol-d4 is insoluble in water . It has a molecular weight of 171.19 . It appears as yellow needles or an orange solid .Wirkmechanismus
Safety and Hazards
P-Nitrophenethyl Alcohol-d4 is potentially combustible . It should be handled with care to avoid the generation of flammable and/or toxic gases . In case of a spill, all sources of ignition should be removed, and the spill material should be dampened with 60-70% ethanol and transferred to a suitable container .
Eigenschaften
CAS-Nummer |
1794971-44-0 |
|---|---|
Produktname |
p-Nitrophenethyl Alcohol-d4 |
Molekularformel |
C8H9NO3 |
Molekulargewicht |
171.188 |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2/i5D2,6D2 |
InChI-Schlüssel |
IKMXRUOZUUKSON-NZLXMSDQSA-N |
SMILES |
C1=CC(=CC=C1CCO)[N+](=O)[O-] |
Synonyme |
1-(2-Hydroxyethyl)-4-nitrobenzene-d4; 2-(4-Nitrophenyl)-1-ethanol-d4; 2-(4-Nitrophenyl)ethanol-d4; 2-(4-Nitrophenyl)ethyl Alcohol-d4; 2-(p-Nitrophenyl)ethanol-d4; 4-Nitrobenzeneethanol-d4; 4-Nitrophenethanol-d4; 4-Nitrophenethyl Alcohol-d4; NSC 55519 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)


![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)


![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)
![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)